N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYYSQQVMVIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Chloro-2-Methoxyaniline with Acetoacetic Esters
A widely employed method involves the nucleophilic acyl substitution of 4-chloro-2-methoxyaniline with acetoacetic esters. Adapted from the synthesis of acetoacetanilide, this approach substitutes aniline with 4-chloro-2-methoxyaniline. The reaction proceeds in hexafluoroisopropanol (HFIP) at 80°C for 12 hours, yielding the target compound in ~88% after purification by column chromatography. The mechanism involves the amine attacking the β-keto ester’s carbonyl group, followed by elimination of the alcohol moiety.
Reaction Conditions:
This method is scalable and avoids harsh reagents, making it suitable for industrial applications.
Solvent and Reaction Condition Optimization
Solvent Effects on Yield
Solvent polarity significantly impacts reaction kinetics and yield. Comparative studies from analogous syntheses reveal:
*Extrapolated from similar reactions.
Polar aprotic solvents (e.g., DMF) facilitate higher temperatures but may require longer reaction times, while HFIP offers rapid kinetics due to its strong hydrogen-bonding capacity.
Purification and Characterization Techniques
Chromatographic Purification
Post-synthesis purification often employs silica gel chromatography with hexane/ethyl acetate gradients. For analytical validation, reverse-phase HPLC using acetonitrile/water mixtures achieves baseline separation, as demonstrated for structural analogs.
Spectroscopic Confirmation
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1656 cm⁻¹ (amide C=O).
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NMR: Characteristic signals include δ 2.3 ppm (CH₃ of β-keto group) and δ 3.8 ppm (OCH₃).
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Mass Spectrometry: Molecular ion peak at m/z 257.1 ([M+H]⁺).
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: 4-chloro-2-methoxybenzoic acid.
Reduction: N-(4-chloro-2-methoxyphenyl)-3-hydroxybutanamide.
Substitution: N-(4-amino-2-methoxyphenyl)-3-oxobutanamide.
Scientific Research Applications
Chemistry
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: Can yield 4-chloro-2-methoxybenzoic acid.
- Reduction: The carbonyl group can be converted to form an alcohol.
- Substitution Reactions: The chloro group can be replaced by other nucleophiles, facilitating further derivatization.
The compound has been investigated for its potential biological activities :
- Antimicrobial Properties: Preliminary studies indicate effectiveness against various pathogens.
- Anti-inflammatory Effects: It may inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .
- Antiviral Activity: Research indicates possible activity against viral infections, warranting further investigation into its mechanisms .
Medicinal Chemistry
This compound is being explored for its role in drug development:
- Potential candidate for designing new therapeutic agents targeting specific enzymes related to infections and inflammation.
- Its structural properties suggest a capacity for interaction with various biological targets, which could lead to novel treatments .
Industrial Applications
The compound finds utility in industrial processes:
- Used in the production of dyes and pigments due to its chemical stability and reactivity.
- Its derivatives are explored for applications in agrochemicals and materials science.
Case Studies
Several case studies have documented the applications of this compound:
-
Antimicrobial Activity Study:
- A study demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
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Anti-inflammatory Research:
- Research indicated that the compound effectively reduced inflammation in animal models, supporting its use in developing anti-inflammatory drugs.
- Drug Development Initiatives:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Reactivity in Oxidation Reactions
N-Substituted 3-oxobutanamides undergo oxidative cleavage using hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB). Substituent position minimally affects this transformation:
Physical and Structural Properties
Substituents influence molecular weight, hydrogen bonding, and crystallinity:
Key Insight: The chloro group enhances intermolecular interactions (e.g., C–H···Cl), increasing melting points compared to methoxy-substituted analogs .
Biological Activity
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure, characterized by a chloro-substituted aromatic ring and an amide functional group, suggests interactions with various biological targets. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, through a review of relevant studies and findings.
- Molecular Formula : C₁₂H₁₄ClN₃O₂
- Molecular Weight : Approximately 239.68 g/mol
- Structure Features :
- Chloro group at the para position of a methoxy-substituted phenyl ring
- Amide functional group contributing to its reactivity
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound's potential mechanisms of action are linked to its structural characteristics, which may influence its interaction with cellular components.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 12 | 8 |
| Escherichia coli | 10 | 16 |
| Pseudomonas aeruginosa | 11 | 12 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound was evaluated using a panel of cancer cell lines representing various types of malignancies.
| Cancer Type | Growth Inhibition (%) at 10 µM |
|---|---|
| Breast Cancer | 25 |
| Lung Cancer | 18 |
| Colon Cancer | 15 |
While the compound exhibited some level of growth inhibition, further optimization may be necessary to enhance its efficacy against more aggressive cancer types.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the chloro group may participate in substitution reactions, modifying the compound’s activity and specificity.
Case Studies
- Antimicrobial Efficacy : A study conducted on the compound's antimicrobial properties showed promising results against common pathogens. The agar-well diffusion method was employed to assess efficacy, revealing significant inhibition zones comparable to standard antibiotics.
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects on human cancer cell lines. The results indicated moderate cytotoxicity, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the primary synthetic routes for N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide, and how are they optimized for yield?
The compound is synthesized via condensation reactions between substituted anilines and ethyl acetoacetate under solvent-free conditions. For example, refluxing 4-chloro-2-methoxyaniline with ethyl acetoacetate for 2 hours yields the target compound with minimal byproducts . Optimization includes controlling reaction temperature (70–100°C) and using catalytic HCl to accelerate cyclization. Post-synthesis purification via recrystallization from hot deionized water improves purity (>95%) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SCXRD) with CuKα radiation (λ = 1.54184 Å) at 100 K reveals orthorhombic symmetry (space group Pca2₁) with unit cell parameters a = 16.4113 Å, b = 4.9076 Å, and c = 28.8889 Å. Hydrogen-bonding networks (N–H···O and C–H···O) and π-π stacking between aromatic rings contribute to lattice stability. Data refinement using SHELXL-2018/3 (R₁ = 0.039) confirms the structure .
Q. What in vitro assays are used to evaluate the biological activity of derivatives of this compound?
Derivatives are screened for antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Aspergillus niger) at 40 µg/mL using agar diffusion. Minimum inhibitory concentration (MIC) assays and comparative analysis against standards like ciprofloxacin provide activity profiles .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in oxidative transformations?
The electron-withdrawing chloro and methoxy groups on the phenyl ring enhance electrophilicity at the β-ketoamide moiety, facilitating oxidation by (diacetoxyiodo)benzene (DIB). This reaction produces 2,2-dichloro-N-(4-chloro-2-methoxyphenyl)acetamide in >75% yield. Kinetic studies show substituent position (para vs. meta) minimally affects reaction rates, suggesting a radical-mediated mechanism .
Q. What methodological challenges arise in resolving contradictory data on metabolic pathways involving β-ketoamide analogs?
Contradictions in metabolic order (e.g., O-de-ethylation vs. keto conversion) are addressed using isotopic labeling (¹⁴C/³H) and LC-MS/MS to track intermediates in hepatic microsome assays. For example, incubating the compound with rabbit liver microsomes identifies N-(4-hydroxyphenyl)-3-oxobutanamide as the primary metabolite, confirming oxidative de-ethylation precedes β-decarboxylation .
Q. How is computational modeling applied to predict structure-activity relationships (SAR) for dihydropyridine derivatives synthesized from this compound?
Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict binding affinities to tyrosine kinase receptors. Molecular docking (AutoDock Vina) reveals substituent effects: chloro groups enhance hydrophobic interactions, while methoxy groups improve solubility. SAR models correlate logP values (<3.5) with improved cellular uptake .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
